molecular formula C19H31N7O B3565792 1-{4-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]piperazin-1-yl}ethanone

1-{4-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]piperazin-1-yl}ethanone

Cat. No.: B3565792
M. Wt: 373.5 g/mol
InChI Key: VCZQYMSDNJGKAR-UHFFFAOYSA-N
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Description

1-{4-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]piperazin-1-yl}ethanone is a complex organic compound with the molecular formula C19H31N7O. This compound is characterized by the presence of a triazine ring substituted with piperidine and piperazine groups, making it a unique structure in the field of organic chemistry .

Preparation Methods

The synthesis of 1-{4-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]piperazin-1-yl}ethanone involves multiple steps, typically starting with the formation of the triazine ring. The triazine ring is then functionalized with piperidine and piperazine groups through nucleophilic substitution reactions. The final step involves the acetylation of the piperazine ring to form the ethanone derivative .

Chemical Reactions Analysis

1-{4-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]piperazin-1-yl}ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-{4-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]piperazin-1-yl}ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

1-{4-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]piperazin-1-yl}ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both piperidine and piperazine groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

1-[4-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N7O/c1-16(27)23-12-14-26(15-13-23)19-21-17(24-8-4-2-5-9-24)20-18(22-19)25-10-6-3-7-11-25/h2-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZQYMSDNJGKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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